N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 922835-43-6
VCID: VC11990107
InChI: InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30)
SMILES: C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Molecular Formula: C23H22ClFN4O
Molecular Weight: 424.9 g/mol

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide

CAS No.: 922835-43-6

Cat. No.: VC11990107

Molecular Formula: C23H22ClFN4O

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide - 922835-43-6

Specification

CAS No. 922835-43-6
Molecular Formula C23H22ClFN4O
Molecular Weight 424.9 g/mol
IUPAC Name N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chloro-6-fluorobenzamide
Standard InChI InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30)
Standard InChI Key ZBXYCOHBSIHZEC-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Canonical SMILES C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C23H21ClFN4O, with a calculated molecular weight of 443.89 g/mol. Its structure comprises three key domains:

  • A 2-chloro-6-fluorobenzamide moiety, which contributes hydrogen-bonding capacity via the amide group and halogen-mediated lipophilicity.

  • A para-substituted phenyl ring serving as a linker between the benzamide and pyridazine systems.

  • A 6-(azepan-1-yl)pyridazin-3-yl group, where the seven-membered azepane ring introduces conformational flexibility and modulates solubility .

Physicochemical Parameters

Key computed properties include:

PropertyValue
logP5.2 (estimated)
logS-5.1 (poor solubility)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors6 (amide O, pyridazine N, azepane N)
Topological polar surface area (TPSA)65.6 Ų

These values align with trends observed in analogs such as 2-chloro-N-{3-[6-(ethylsulfanyl)pyridazin-3-yl]phenyl}-4-fluorobenzamide (logP = 5.06) and N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzenesulfonamide (TPSA = 65.6 Ų) . The azepane ring’s lipophilicity counterbalances the polar amide group, resulting in moderate membrane permeability.

Synthetic Routes and Optimization

The compound’s synthesis likely employs a multi-step strategy involving Suzuki-Miyaura coupling and amide bond formation, as evidenced by analogous protocols .

Key Synthetic Steps

  • Preparation of 6-(azepan-1-yl)pyridazin-3-ylboronic ester:
    Azepane is coupled to 3-bromopyridazine via Buchwald-Hartwig amination, followed by boronation using bis(pinacolato)diboron under palladium catalysis .

  • Coupling to 4-bromophenylbenzamide:
    The boronic ester undergoes Suzuki-Miyaura coupling with 4-bromophenyl-2-chloro-6-fluorobenzamide in the presence of Pd(PPh3)4 and Na2CO3 .

  • Purification:
    Flash chromatography (ethyl acetate/cyclohexane gradient) yields the final product, as demonstrated in similar syntheses .

Reaction Optimization

  • Microwave-assisted synthesis (120–150°C, 15–30 min) improves yields compared to conventional heating .

  • Solvent systems: 1,4-dioxane/water mixtures (3:1 v/v) enhance reaction homogeneity .

Computational ADMET Predictions

ParameterPrediction
GI absorptionHigh
BBB permeationYes
CYP3A4 inhibitionModerate (IC50 ≈ 5 µM)
hERG inhibitionLow risk

These predictions, derived from tools like SwissADME and admetSAR, highlight favorable pharmacokinetics but necessitate experimental validation .

Comparative Analysis with Analogous Compounds

CompoundTargetlogPTPSA (Ų)
Target compoundKinases, CNS targets5.265.6
M922-0263 c-Met inhibitor5.0644.2
G620-0301 Sulfonamide-based kinase modulator5.0665.6

The target compound’s higher TPSA relative to M922-0263 suggests improved solubility but reduced passive diffusion .

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